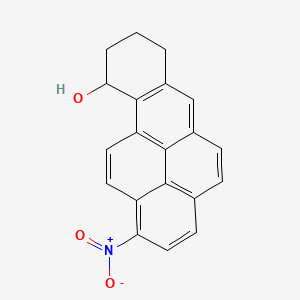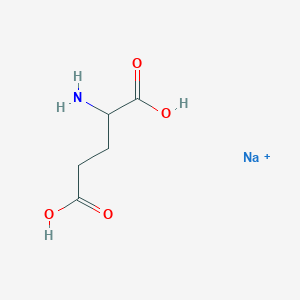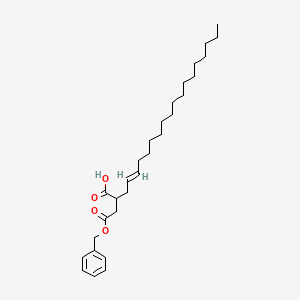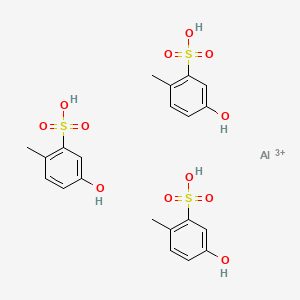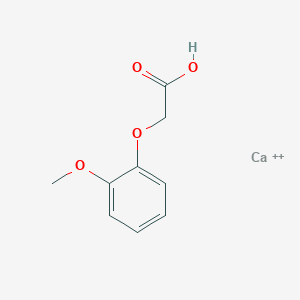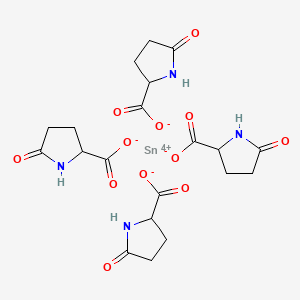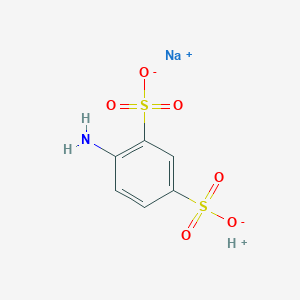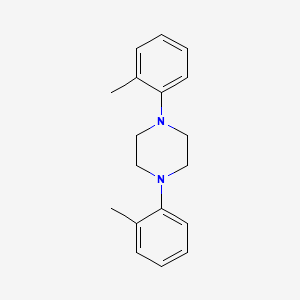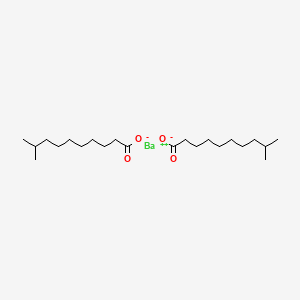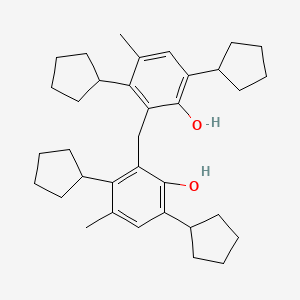
N-Isopropyl-N',N'-di-n-pentylethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropyl-N’,N’-di-n-pentylethylenediamine is an organic compound with the molecular formula C15H34N2. It consists of 34 hydrogen atoms, 15 carbon atoms, and 2 nitrogen atoms . This compound is characterized by its secondary and tertiary amine groups, which contribute to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of N-Isopropyl-N’,N’-di-n-pentylethylenediamine typically involves the reaction of ethylenediamine with isopropyl and n-pentyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
N-Isopropyl-N’,N’-di-n-pentylethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-Isopropyl-N’,N’-di-n-pentylethylenediamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Wirkmechanismus
The mechanism of action of N-Isopropyl-N’,N’-di-n-pentylethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
N-Isopropyl-N’,N’-di-n-pentylethylenediamine can be compared with other similar compounds, such as:
N-Isopropyl-N-phenyl-p-phenylenediamine: This compound is used as an antiozonant in rubber and has different applications compared to N-Isopropyl-N’,N’-di-n-pentylethylenediamine.
N,N-Diisopropylethylamine:
N,N-Diisopropyl-p-phenylenediamine: This compound is used as an antioxidant in various applications.
N-Isopropyl-N’,N’-di-n-pentylethylenediamine is unique due to its specific structure and the presence of both secondary and tertiary amine groups, which contribute to its distinct chemical properties and applications .
Eigenschaften
CAS-Nummer |
92795-82-9 |
|---|---|
Molekularformel |
C15H34N2 |
Molekulargewicht |
242.44 g/mol |
IUPAC-Name |
N',N'-dipentyl-N-propan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C15H34N2/c1-5-7-9-12-17(13-10-8-6-2)14-11-16-15(3)4/h15-16H,5-14H2,1-4H3 |
InChI-Schlüssel |
BZEUCZLLAIQDTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCCCC)CCNC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane](/img/structure/B12657334.png)

